molecular formula C17H16F3NO4S B2681889 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine CAS No. 1797646-28-6

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine

Cat. No.: B2681889
CAS No.: 1797646-28-6
M. Wt: 387.37
InChI Key: RYQOIMAAVAZLQE-UHFFFAOYSA-N
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Description

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating neurodegenerative diseases and central nervous system (CNS) disorders. As a morpholine-clubbed compound, its structure is associated with a broad range of pharmacological activities. The morpholine ring is a versatile heterocycle known to enhance key drug-like properties, including solubility and metabolic stability, and is frequently employed in the design of molecules that target enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) . The incorporation of a phenylsulfonyl group with a trifluoromethoxy substituent is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets . This compound is intended for research applications only. Its primary value lies in its potential as a key intermediate or a novel scaffold in the synthesis of more complex bioactive molecules. Researchers can utilize it in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of lead compounds for conditions such as neuropathic pain, fibromyalgia, and attention deficit/hyperactivity disorder (ADHD), areas where morpholine derivatives have shown therapeutic potential . Furthermore, its role in probing serotonin and norepinephrine transporter systems makes it a valuable tool for neuroscientific research . Strictly for research and development use in a laboratory setting, this product is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c18-17(19,20)25-14-8-4-5-9-16(14)26(22,23)21-10-11-24-15(12-21)13-6-2-1-3-7-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOIMAAVAZLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (CAS 941717-06-2)

Key Features :

  • Molecular Formula: C₁₁H₁₄BrNO₃S
  • Molecular Weight : 320.20 g/mol
  • Melting Point : 71.5–73.5°C .
  • Substituents : A bromomethyl (-CH₂Br) group on the phenyl ring attached to the sulfonyl moiety.
  • Applications : Likely used as a synthetic intermediate, where the bromomethyl group facilitates nucleophilic substitution reactions.

Comparison :
The bromomethyl substituent introduces reactivity distinct from the trifluoromethoxy group in the target compound. While the bromo group is a leaving group for further functionalization, the trifluoromethoxy group enhances stability and may influence binding interactions in biological systems. The target compound’s molecular weight is higher (~395.38 g/mol, calculated), reflecting the bulkier trifluoromethoxy substituent.

2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline (CAS 735322-12-0)

Key Features :

  • Molecular Formula : C₂₀H₁₈N₄O
  • Molecular Weight : 330.39 g/mol
  • Substituents: An ethoxyphenoxy group and a morpholine sulfonyl-aniline backbone .
  • Applications: Potential use in material science or organic electronics due to its extended aromatic system.

Comparison :
Unlike the target compound, this analog incorporates an aniline core, which may enable conjugation or polymerization. The morpholine sulfonyl group here is part of a larger aromatic system, whereas the target compound’s morpholine ring is directly linked to a phenyl group. This structural difference suggests divergent applications, with the target compound possibly favoring pharmaceutical over material uses.

Trifluoromethoxy-Containing Pesticides (e.g., Novaluron)

Key Features :

  • Example: Novaluron (CAS 116714-46-6) contains a trifluoromethoxy group on a benzamide scaffold .
  • Applications : Insect growth regulator targeting chitin synthesis.

Comparison: While novaluron shares the trifluoromethoxy group with the target compound, its benzamide-urea backbone differs significantly from the morpholine sulfonyl structure. The sulfonyl group in the target compound may engage in hydrogen bonding similar to urea’s carbonyl, but the morpholine ring could alter pharmacokinetic properties, such as solubility or bioavailability.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Potential Applications
Target Compound N/A C₁₈H₁₆F₃NO₄S ~395.38 (calculated) N/A 2-Phenyl, 4-(2-(trifluoromethoxy)phenyl)sulfonyl Pharmaceutical intermediate
4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine 941717-06-2 C₁₁H₁₄BrNO₃S 320.20 71.5–73.5 Bromomethylphenyl sulfonyl Chemical synthesis intermediate
2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline 735322-12-0 C₂₀H₁₈N₄O 330.39 N/A Morpholine sulfonyl-aniline Material science, organic electronics
Novaluron (for reference) 116714-46-6 C₁₇H₈ClF₃N₂O₃ 392.71 176–178 Trifluoromethoxy benzamide Insect growth regulator

Research Findings and Implications

  • Substituent Effects : The trifluoromethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to bromomethyl or ethoxy substituents, making it more suitable for biological applications .
  • Synthetic Utility : The bromomethyl analog (CAS 941717-06-2) is reactive but less stable under physiological conditions, limiting its direct therapeutic use .
  • Divergent Applications: The aniline derivative (CAS 735322-12-0) demonstrates how structural variations redirect utility toward non-pharmaceutical fields, such as materials science .

Biological Activity

2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16F3N1O3S1
  • Molecular Weight : 367.36 g/mol

The presence of the trifluoromethoxy group and the morpholine ring contributes to its unique pharmacological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to this compound. For instance, related morpholine derivatives demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole . The mechanism involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

CompoundTarget OrganismMIC (μg/mL)Mechanism of Action
2dC. parapsilosis1.23Inhibition of CYP51 (ergosterol synthesis)
2eC. albicansSimilar to ketoconazoleInhibition of CYP51 (ergosterol synthesis)

Anticancer Activity

In addition to antifungal properties, compounds featuring the morpholine moiety have shown promise in cancer therapy. For example, a study on HSET inhibitors revealed that morpholine-containing compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death . This suggests a potential application in targeting specific cancer types reliant on centrosome clustering.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in fungal and cancer cell metabolism, notably CYP51.
  • Molecular Docking Studies : Computational studies indicate that the compound interacts favorably with active sites on target proteins, enhancing its inhibitory effects .

Case Study 1: Antifungal Activity

A study synthesized various morpholine derivatives, including those with trifluoromethoxy substitutions, and tested their antifungal efficacy. Results showed that specific modifications enhanced lipophilicity and biological activity, indicating a structure-activity relationship (SAR) that could guide future drug design .

Case Study 2: Anticancer Potential

Research investigating the interaction of morpholine derivatives with HSET revealed that these compounds could effectively disrupt mitotic processes in cancer cells. The study highlighted the importance of molecular structure in enhancing binding affinity and specificity towards HSET .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a trifluoromethoxy-substituted phenylsulfonyl chloride with a phenylmorpholine precursor. Key steps include:

  • Sulfonylation : Reacting morpholine derivatives with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl linkage .
  • Catalytic Optimization : Transition metal catalysts (e.g., Pd-based systems) may enhance coupling efficiency, as seen in analogous Suzuki–Miyaura reactions for trifluoromethoxy-containing compounds .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves yield and purity. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, leveraging high-resolution data to resolve sulfonyl and trifluoromethoxy group geometries .
  • Spectroscopy :
  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy signals (δ ~ -55 to -60 ppm); 1H^{1}\text{H} NMR confirms morpholine ring protons (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for fluorine .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. The sulfonyl group may act as a hydrogen bond acceptor, influencing binding .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to evaluate membrane permeability, leveraging the trifluoromethoxy group’s lipophilicity .
  • Toxicity Profiling : MTT assays in HEK293 or HepG2 cells to determine IC50_{50} values, ensuring compliance with safety thresholds .

Advanced Research Questions

Q. How does the sulfonyl group influence binding dynamics in target proteins, and what computational approaches model these interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate sulfonyl interactions with catalytic residues (e.g., serine in proteases). The sulfonyl group’s electronegativity stabilizes binding via polar contacts .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of protein-ligand complexes. Compare binding free energies (MM/PBSA) with analogs lacking the sulfonyl moiety .
  • SAR Analysis : Synthesize analogs with methylsulfonyl or carbonyl replacements to isolate the sulfonyl group’s contribution .

Q. What strategies resolve discrepancies in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., CHO-K1 for GPCR studies) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1251033) and ChEMBL, applying statistical models (e.g., random-effects) to identify outliers .
  • Structural Validation : Re-analyze disputed compounds via X-ray crystallography to confirm stereochemical purity, as batch-to-batch synthesis variations may explain discrepancies .

Q. How can Density Functional Theory (DFT) predict the compound’s reactivity and metabolic stability?

  • Methodological Answer :

  • Electronic Properties : Calculate HOMO/LUMO energies (Gaussian 16) to identify sites prone to nucleophilic attack (e.g., sulfonyl oxygen) .
  • Metabolic Pathways : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s QikProp. The trifluoromethoxy group’s electron-withdrawing nature reduces oxidative metabolism .
  • Solubility Prediction : Use COSMO-RS to estimate logP and aqueous solubility, guiding formulation strategies for in vivo studies .

Key Notes

  • Advanced questions emphasize mechanistic insights and computational integration, while basic questions focus on reproducible synthesis and characterization.
  • Contradictions in data (e.g., variable IC50_{50} values) are addressed through structural validation and assay standardization .

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